molecular formula C15H20O2 B12772010 Furosardonin A CAS No. 74638-12-3

Furosardonin A

Cat. No.: B12772010
CAS No.: 74638-12-3
M. Wt: 232.32 g/mol
InChI Key: VFKMKXFLOYASKK-IUPBHXKESA-N
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Description

Furosardonin A is a biologically active compound isolated from Sophora flavescens (S. flavescens), a traditional medicinal plant. It was identified through high-performance liquid chromatography (HPLC) fractionation and characterized using gas chromatography/mass spectrometry (GC/MS) . This compound exhibits significant anti-Neospora caninum (N. caninum) activity, a parasitic protozoan causing neosporosis in animals. In vitro studies demonstrate that this compound, along with other fractions from S. flavescens and Torilis japonica (T. japonica), inhibits N. caninum proliferation at concentrations as low as 2.85 ng/well . Its structural uniqueness, marked by a furan moiety (inferred from its name), distinguishes it from other terpenoids and fatty acid derivatives in the same plant extracts.

Properties

CAS No.

74638-12-3

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(5R,8aR,9S)-5,7,7-trimethyl-5,8,8a,9-tetrahydro-4H-azuleno[5,6-c]furan-9-ol

InChI

InChI=1S/C15H20O2/c1-9-4-10-7-17-8-13(10)14(16)12-6-15(2,3)5-11(9)12/h5,7-9,12,14,16H,4,6H2,1-3H3/t9-,12-,14+/m1/s1

InChI Key

VFKMKXFLOYASKK-IUPBHXKESA-N

Isomeric SMILES

C[C@@H]1CC2=COC=C2[C@H]([C@H]3C1=CC(C3)(C)C)O

Canonical SMILES

CC1CC2=COC=C2C(C3C1=CC(C3)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Furosardonin A can be isolated from Russula sardonia through high-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS) techniques . The isolation process involves extracting the milky juice from the mushroom and then purifying the compound using HPLC.

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically the Russula sardonia mushroom .

Chemical Reactions Analysis

Types of Reactions: Furosardonin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Chemistry: Its sesquiterpene structure makes it an interesting subject for research in natural product chemistry .

Biology: In biological research, Furosardonin A has been investigated for its anti-neosporal activity. It has shown potential in preventing the invasion of Neospora caninum, a protozoan parasite, in vitro .

Medicine: While there are no current medical applications of this compound, its biological activity suggests potential for future research in developing anti-parasitic drugs.

Industry: There are no known industrial applications of this compound at this time. its protective properties against predators could inspire future applications in agriculture or pest control.

Comparison with Similar Compounds

Sophoridane

  • Source : S. flavescens (HPLC fractions Sf-1 and Sf-2).
  • Structural Class : Diterpene, characterized by a 20-carbon skeleton with cyclic ether groups .
  • Comparison with this compound :
    • Both compounds are isolated from the same plant and show anti-parasitic activity.
    • Structural differences: Sophoridane lacks the furan ring system present in this compound, suggesting divergent mechanisms of action .

Tetraisopropylidene-cyclobutane

  • Source : S. flavescens (HPLC fraction Sf-4).
  • Structural Class : Cyclobutane derivative with four isopropylidene groups .
  • Comparison with this compound :
    • Unlike this compound, this compound features a rigid cyclobutane core, which may influence its membrane permeability and target binding .

Compounds from Torilis japonica

Furanodiene

  • Source : T. japonica (HPLC fraction Tj-2).
  • Structural Class : Furan-containing diterpene .
  • Furanodiene’s diterpene backbone differs from this compound’s unresolved structure, implying distinct biosynthetic pathways .

9,12-Octadecadienoic Acid (Z,Z)

  • Source : T. japonica (HPLC fraction Tj-3).
  • Structural Class : Polyunsaturated fatty acid .
  • Comparison with this compound: Functionally similar in anti-Neospora activity but structurally unrelated.

Comparative Analysis Table

Compound Name Source Structural Class Key Features Anti-Neospora Activity Reference
This compound S. flavescens Furan-containing compound Furan ring; likely terpenoid origin High
Sophoridane S. flavescens Diterpene Cyclic ether groups; 20-carbon chain Moderate
Tetraisopropylidene-cyclobutane S. flavescens Cyclobutane derivative Four isopropylidene groups Moderate
Furanodiene T. japonica Furan diterpene Furan ring + diterpene backbone High
9,12-Octadecadienoic Acid T. japonica Fatty acid Polyunsaturated Z,Z configuration Moderate

Key Research Findings

  • Structural-Activity Relationship: Furan-containing compounds (e.g., this compound, Furanodiene) consistently show higher anti-Neospora activity, suggesting the furan moiety enhances bioactivity .
  • Source Specificity: S. flavescens yields terpenoids, while T. japonica produces diterpenes and fatty acids, indicating divergent metabolic pathways .
  • Analytical Methods : HPLC and GC/MS were critical for isolating and identifying these compounds, though quantitative efficacy data (e.g., IC50) remain unreported in available studies .

Q & A

Q. What are best practices for designing tables and figures to present this compound research data?

  • Methodology : Use Microsoft Word tables with Roman numerals for clarity. For figures, ensure color accessibility (avoid red-green contrasts) and label axes with units. Provide figure legends describing statistical tests and error bars (e.g., SEM vs. SD). Cite permissions for adapted images .

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